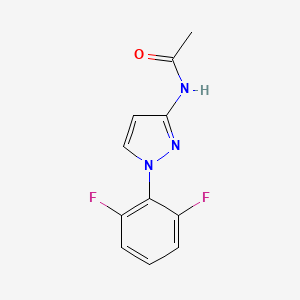

N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide

Description

N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide is a fluorinated acetamide derivative characterized by a pyrazole core substituted at the 1-position with a 2,6-difluorophenyl group and at the 3-position with an acetamide moiety. For instance, describes the synthesis of a structurally related acetamide using 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid, suggesting that similar strategies may apply .

Properties

Molecular Formula |

C11H9F2N3O |

|---|---|

Molecular Weight |

237.21 g/mol |

IUPAC Name |

N-[1-(2,6-difluorophenyl)pyrazol-3-yl]acetamide |

InChI |

InChI=1S/C11H9F2N3O/c1-7(17)14-10-5-6-16(15-10)11-8(12)3-2-4-9(11)13/h2-6H,1H3,(H,14,15,17) |

InChI Key |

LQWOCQRFEIYMAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NN(C=C1)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide generally follows a multi-step approach:

- Formation of the pyrazole ring bearing the 2,6-difluorophenyl substituent at the N1 position.

- Introduction of the acetamide group at the 3-position of the pyrazole ring.

This is commonly achieved by initial condensation of appropriate hydrazines with α,β-unsaturated nitriles or diketones, followed by oxidation and acylation steps.

Pyrazole Ring Formation

A classical method for synthesizing 3-amino-1-aryl-pyrazoles, which can be adapted for 2,6-difluorophenyl derivatives, involves a two-step process:

- Reaction of phenylhydrazine derivatives with acrylates or α-cyanoethyl compounds in ethanol in the presence of sodium ethoxide (NaOEt), resulting in 5-amino-1-aryl-3,4-dihydropyrazole intermediates via Michael addition and cyclization.

- Oxidation of these dihydropyrazoles to aromatic pyrazoles using oxidizing agents such as DDQ, p-chloranil, manganese dioxide (MnO2), or N-bromosuccinimide (NBS).

This approach has been reported in various patents and literature sources, including J. Chem Soc 1954, Ber. 1965, and Tetrahedron Lett. 1998, and is adaptable to 2,6-difluorophenyl substituents by using the corresponding hydrazine precursors.

Direct Preparation of N-Substituted Pyrazoles

Recent advances have introduced direct methods for preparing N-substituted pyrazoles from primary aromatic amines, which can include 2,6-difluorophenyl amines. This one-pot synthesis involves:

- The reaction of primary amines with diketones and O-(4-nitrobenzoyl)hydroxylamine in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 85 °C).

- The reaction proceeds through cyclization and N-hydroxylamine intermediates to yield N-substituted pyrazoles.

- Subsequent acylation or direct formation of the acetamide group can be achieved depending on the reagents and conditions used.

Optimization studies have shown that control of reaction temperature, reagent equivalents, and reaction time are critical for maximizing yield and purity. For example, simultaneous addition of all reagents at 0 °C followed by heating improves reproducibility and yield.

Acetamide Functionalization

The acetamide group on the pyrazole ring can be introduced by acylation of the corresponding amino-pyrazole intermediate using acetic anhydride or acetyl chloride under mild basic conditions. Purification is typically achieved by silica gel chromatography using hexanes and ethyl acetate mixtures.

Example Preparation Protocol

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,6-Difluorophenylhydrazine + acrylate + NaOEt in ethanol, reflux | Formation of 5-amino-1-(2,6-difluorophenyl)-3,4-dihydropyrazole intermediate | N/A | Michael addition and cyclization |

| 2 | Oxidation with DDQ or p-chloranil in suitable solvent | Aromatic pyrazole formation | N/A | Oxidation step critical for aromatization |

| 3 | Acylation with acetic anhydride in presence of base (e.g., pyridine) | Formation of N-(1-(2,6-difluorophenyl)-1H-pyrazol-3-yl)acetamide | 60-80% (reported ranges) | Purification by column chromatography |

Reaction Optimization Data

From recent literature on related pyrazole syntheses, key parameters affecting yield include:

| Parameter | Effect on Yield | Optimal Conditions |

|---|---|---|

| Temperature | Too high leads to side reactions; too low slows reaction | Initial 0 °C addition, then heating to 85 °C |

| Reagent Equivalents | Excess amine or hydroxylamine can reduce yield | Stoichiometric or slight excess (1.1 equiv) |

| Solvent | Polar aprotic solvents favor reaction | DMF or 1,4-dioxane |

| Reaction Time | Overextension causes byproducts | 1.5 to 4 hours depending on step |

These data are consistent with the direct preparation method of N-substituted pyrazoles and acetamide formation.

Literature Survey and Research Discoveries

- The classical two-step synthesis involving Michael addition and oxidation remains a robust and widely used method for pyrazole derivatives with aryl substituents including halogenated phenyl groups.

- Recent one-pot methodologies offer streamlined synthesis routes with fewer purification steps and moderate to good yields, enhancing synthetic efficiency.

- Oxidizing agents such as DDQ and p-chloranil provide cleaner conversions to aromatic pyrazoles compared to other oxidizers, reducing side products.

- Acetamide functionalization is straightforward and benefits from mild conditions to preserve the pyrazole ring integrity.

- Optimization studies emphasize the importance of reagent addition order, temperature control, and solvent choice for reproducible and high-yield syntheses.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Oxidized pyrazole derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity and specificity, while the pyrazole ring can interact with active sites through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

N-[1-(5-Cyano-pyridin-2-ylmethyl)-1H-pyrazol-3-yl]-2-[4-(1-Trifluoromethyl-cyclopropyl)-phenyl]-acetamide

- Structure : Features a pyridin-2-ylmethyl group at the pyrazole 1-position and a 4-(trifluoromethylcyclopropyl)phenyl substituent on the acetamide side chain.

- Application : Functions as a T-type calcium channel blocker, highlighting the role of fluorinated and aromatic groups in ion channel targeting .

- Key Difference: The 5-cyano-pyridine substituent and trifluoromethylcyclopropyl group enhance lipophilicity and metabolic stability compared to the target compound’s simpler 2,6-difluorophenyl group.

Compound 189 (from )

- Structure : Incorporates a 3,5-bis(difluoromethyl)pyrazole linked to a complex indazolyl-pyridinylethyl-acetamide backbone.

- Synthesis : Prepared via coupling of 19F-containing intermediates with 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid .

Fluorinated Pharmaceutical Acetamides

Goxalapladib (CAS-412950-27-7)

- Structure : Contains a 1,8-naphthyridine core with difluorophenyl and trifluoromethylbiphenyl substituents.

- Application : Used in atherosclerosis treatment, emphasizing fluorinated acetamides’ role in cardiovascular therapeutics .

- Comparison : The naphthyridine scaffold and trifluoromethyl group increase molecular weight (718.80 g/mol) and complexity relative to the target compound.

Agricultural Acetamide Derivatives ()

Flumetsulam

Oxadixyl

- Structure : Methoxy-oxazolidinyl acetamide with a 2,6-dimethylphenyl group.

- Application : Fungicide against Oomycetes.

- Comparison : The absence of fluorine in oxadixyl contrasts with the target compound’s difluorophenyl group, underscoring fluorine’s importance in pharmaceutical design .

Data Tables

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Table 2: Impact of Fluorine Substitution on Bioactivity

Research Findings and Trends

- Fluorine’s Role : Fluorination at the 2,6-positions of phenyl rings improves metabolic stability and target affinity, as seen in both pharmaceuticals (goxalapladib) and agrochemicals (flumetsulam) .

- Structural Complexity : Increasing aromatic systems (e.g., naphthyridine in goxalapladib) correlate with higher molecular weights and specialized therapeutic roles, whereas simpler pyrazole-acetamides may favor broader applicability .

- Synthetic Strategies : Coupling fluorinated pyrazole intermediates with acetic acid derivatives remains a common approach, as demonstrated in and .

Biological Activity

N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a pyrazole ring substituted with a 2,6-difluorophenyl group and an acetamide functional group . Its molecular formula is , and it exhibits distinct chemical properties attributed to the presence of fluorine atoms, which enhance its lipophilicity and biological interactions.

The biological activity of N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. The difluorophenyl moiety enhances binding interactions through hydrophobic effects, while the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions. These characteristics may allow the compound to modulate various biological pathways, making it a candidate for pharmaceutical applications .

Biological Activity Overview

Research indicates that N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide exhibits several biological activities:

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor cell proliferation .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, potentially leading to therapeutic applications in conditions like fibrosis or cancer .

Synthesis

The synthesis of N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

- Introduction of the 2,6-Difluorophenyl Group : This is usually done via coupling reactions such as Suzuki or Heck coupling.

- Acetylation : The final step involves acetylation of the pyrazole nitrogen using acetic anhydride or acetyl chloride under basic conditions .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide:

| Study | Findings | IC50 Values |

|---|---|---|

| Study A | Inhibition of collagen expression in hepatic stellate cells | 45.69 µM |

| Study B | Cytotoxicity against HCT-116 cell line | 6.90 µM (compared to doxorubicin at 11.26 µM) |

| Study C | Modulation of VEGFR-2 signaling pathways in tumor cells | 1.6 nM |

These findings indicate that N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide and its derivatives may have significant therapeutic potential in treating various diseases, particularly cancers and fibrotic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.